ethyl 1-({4-[(propylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate
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Description
Ethyl 1-({4-[(propylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C19H28N2O6S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.16680779 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-phenylacetamide sulphonamides, have shown good analgesic activity . Therefore, it can be inferred that the compound might interact with pain receptors or enzymes involved in pain perception.
Mode of Action
This could involve binding to the active site of the target, leading to changes in its conformation or function .
Biochemical Pathways
Given its potential analgesic activity, it might be involved in modulating pain perception pathways .
Result of Action
Based on its structural similarity to n-phenylacetamide sulphonamides, it can be inferred that it might exhibit analgesic activity .
Properties
IUPAC Name |
ethyl 1-[2-[4-(propylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S/c1-3-11-20-28(24,25)17-7-5-16(6-8-17)27-14-18(22)21-12-9-15(10-13-21)19(23)26-4-2/h5-8,15,20H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTWZIHCHWUFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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